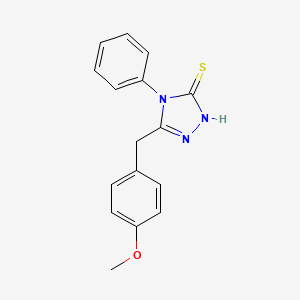

5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-[(4-methoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-20-14-9-7-12(8-10-14)11-15-17-18-16(21)19(15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSDYPMXBGFWOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NNC(=S)N2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthesis Protocol

Step 1: Synthesis of Methyl 1-(4-Methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate

Methyl propiolate (10 mmol) is reacted with 4-methoxybenzyl azide (10 mmol) in ethanol under reflux for 6 hours. The solvent is removed under reduced pressure, and the residue is crystallized using an ether/petroleum ether mixture. This step achieves yields of 78–85%.

Step 2: Hydrazide Formation

The methyl ester intermediate is treated with excess hydrazine hydrate in ethanol under reflux for 1 hour. The resulting 1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carbohydrazide is isolated via crystallization from ethanol, with yields exceeding 90%.

Step 3: Thiourea Coupling

The hydrazide derivative is reacted with phenyl isothiocyanate (1.2 equivalents) in ethanol at room temperature for 20 hours. The product, 1-(1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carbonyl)-4-phenylthiosemicarbazide, precipitates upon dilution with cold water and is purified by ethanol recrystallization (yields: 80–83%).

Step 4: Cyclization to Triazole-Thiol

The thiosemicarbazide intermediate is heated under reflux with 10% sodium hydroxide for 8 hours. Acidification with dilute hydrochloric acid precipitates the final product, which is crystallized from methanol (yield: 80%).

Reaction Optimization and Critical Parameters

Alkaline Cyclization Efficiency

The cyclization step is highly sensitive to base concentration and reaction time. Optimal conditions involve 10% NaOH at reflux for 8 hours, achieving an 80% yield. Prolonged heating (>10 hours) leads to decomposition, while weaker bases (e.g., KOH) reduce yields to 65–70%.

Solvent and Temperature Effects

Substituent Effects on Yield

The electron-donating methoxy group enhances reaction kinetics by stabilizing intermediates through resonance. Comparatively, electron-withdrawing substituents (e.g., nitro groups) reduce yields by 15–20% due to increased steric hindrance.

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity ≥95%. Residual solvents are quantified using gas chromatography-mass spectrometry (GC-MS), with levels below 0.1%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Scaling up the cyclization step requires transitioning from batch reactors to continuous flow systems. Key advantages include:

Catalyst Screening

-

Cesium Carbonate : Achieves 88% yield in S-alkylation steps but is cost-prohibitive for large-scale use.

-

Potassium Carbonate : A viable alternative with 82% yield and lower cost.

Challenges and Mitigation Strategies

Thiol Oxidation

The thiol group is prone to oxidation during storage. Solutions include:

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the triazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced triazole derivatives.

Substitution: Halogenated, alkylated, or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Several studies have demonstrated the antimicrobial properties of triazole derivatives. The presence of the thiol group in 5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol enhances its interaction with microbial targets, potentially leading to effective treatments against resistant strains of bacteria and fungi .

- Anticancer Properties :

- Enzyme Inhibition :

Agricultural Applications

- Fungicides :

- Plant Growth Regulators :

Materials Science Applications

- Corrosion Inhibitors :

- Polymer Chemistry :

Case Studies

Mechanism of Action

The mechanism of action of 5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents. Below is a comparative analysis:

Key Observations and Contradictions

Electron-Donating vs. Withdrawing Groups :

- Methoxy and ethoxy groups improve solubility and antifungal activity , while nitro and chloro substituents reduce bioavailability but enhance enzyme inhibition .

Hybrid Heterocycles :

- Thiazole- or pyrazole-containing derivatives exhibit broader activity (e.g., antiradical, anticancer) due to increased π-π stacking and hydrogen bonding .

Synthetic Efficiency :

- Microwave-assisted methods reduce reaction time (e.g., 4 hours vs. 12 hours for conventional reflux) .

Biological Activity

5-(4-Methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazoles. Its unique structure, characterized by the presence of a methoxybenzyl group and a phenyl group attached to the triazole ring, imparts significant biological activities that have been the subject of various scientific studies. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 273.35 g/mol. The compound features a thiol functional group which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The thiol group can form disulfide bonds or interact with reactive oxygen species (ROS), potentially leading to oxidative stress in microbial cells or cancer cells. This interaction can inhibit the activity of enzymes crucial for cell survival and proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study conducted on its antimicrobial efficacy revealed that it has significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Bacillus subtilis | 16 |

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity . It was particularly effective against several fungal strains, suggesting potential applications in treating fungal infections.

Table 2: Antifungal Activity Against Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

| Cryptococcus neoformans | 128 |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It showed promising results in inhibiting the growth of cancer cell lines such as melanoma and breast cancer.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing cytotoxic effects using the MTT assay:

- Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).

Results indicated that the compound exhibited a dose-dependent cytotoxic effect:

| Cell Line | IC50 (µM) |

|---|---|

| IGR39 | 10 |

| MDA-MB-231 | 15 |

| Panc-1 | 20 |

The selectivity index indicated that the compound preferentially targeted cancer cells over normal cells, making it a potential candidate for further development in cancer therapy.

Q & A

Basic: What are the standard synthetic routes for 5-(4-methoxybenzyl)-4-phenyl-4H-1,2,4-triazole-3-thiol?

Answer:

The synthesis typically involves heterocyclization of thiosemicarbazide derivatives or alkylation of precursor triazole-thiols. A common approach includes:

- Step 1: Acylation of hydrazine derivatives followed by nucleophilic addition of phenyl isothiocyanate.

- Step 2: Alkaline cyclization under reflux to form the triazole-thiol core.

- Step 3: Introduction of the 4-methoxybenzyl group via alkylation using haloalkanes under basic conditions (e.g., KOH in 2-propanol) .

Key intermediates are verified using elemental analysis and thin-layer chromatography (TLC) for purity .

Basic: How is the structure of this compound confirmed?

Answer:

Structural confirmation relies on:

- 1H NMR spectroscopy: To identify protons in aromatic, methoxy, and triazole-thiol groups (e.g., δ 3.8 ppm for methoxy protons) .

- IR spectrophotometry: Peaks at ~2560 cm⁻¹ (S-H stretch) and ~1250 cm⁻¹ (C-O-C stretch in methoxy groups) .

- High-performance liquid chromatography (HPLC): Paired with mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+ at m/z 324) .

Advanced: How can microwave-assisted synthesis optimize alkylation of triazole-thiol derivatives?

Answer:

Microwave irradiation enhances reaction efficiency:

- Conditions: 150°C, 14.4 bar pressure, 200 W power for 45 minutes in alcoholic solvents (e.g., methanol or 1-propanol) with catalytic HCl .

- Advantages: Reduced reaction time (45 minutes vs. 6–8 hours conventional), improved yield (85–92%), and minimized side products.

- Validation: Reaction completeness is monitored via gas chromatography-mass spectrometry (GC-MS) to detect residual starting material .

Advanced: How do substituents on the triazole-thiol core influence biological activity?

Answer:

- Carbon chain length: Longer alkyl chains (e.g., decyl) enhance antimicrobial activity due to increased lipophilicity and membrane penetration .

- Methoxy positioning: Para-substitution (4-methoxy) on the benzyl group improves antifungal efficacy compared to ortho/meta isomers .

- Hybrid heterocycles: Incorporating pyrazole or indole fragments broadens activity spectra (e.g., cyclooxygenase-2 inhibition) .

Advanced: What methodologies are used to evaluate the compound’s antimicrobial activity?

Answer:

- Serial dilution assay: Minimum inhibitory concentration (MIC) is determined against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) in Mueller-Hinton broth .

- PASS Online prediction: Computational screening for potential biological targets (e.g., kinase inhibition) precedes in vitro testing .

- Dose-response curves: IC₅₀ values are calculated using nonlinear regression analysis .

Advanced: How is molecular docking applied to study interactions with therapeutic targets?

Answer:

- Target selection: Enzymes like lanosterol 14-α-demethylase (PDB: 3LD6) for antifungal activity or cyclooxygenase-2 (PDB: 5KIR) for anti-inflammatory potential .

- Docking software: AutoDock Vina or Schrödinger Suite evaluates binding affinities (ΔG values) and hydrogen-bonding interactions with catalytic residues .

- Validation: Dock scores correlate with experimental IC₅₀ values to prioritize compounds for synthesis .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

- Control standardization: Ensure consistent microbial strains, solvent controls (e.g., DMSO ≤1%), and incubation conditions .

- Structure-activity landscape analysis (SALA): Compare substituent effects across analogues to identify outliers .

- Meta-analysis: Aggregate data from multiple studies to distinguish assay-specific artifacts from true structure-activity trends .

Basic: What analytical techniques ensure purity of synthesized derivatives?

Answer:

- Chromatographic methods:

- TLC: Rf values compared to standards using silica gel plates .

- HPLC-DAD/MS: Purity ≥95% confirmed by UV absorption (λ = 254 nm) and molecular ion consistency .

- Elemental analysis: Carbon, hydrogen, nitrogen, and sulfur content within ±0.4% of theoretical values .

Advanced: How are reaction conditions optimized for large-scale synthesis?

Answer:

- Solvent selection: 2-Propanol or ethanol balances solubility and ease of product isolation .

- Catalyst screening: KOH vs. NaOH for alkylation efficiency; KOH gives higher yields (88% vs. 72%) .

- Workup protocols: Neutralization to pH 7 followed by recrystallization (ethanol/water) improves crystal purity .

Advanced: What are the challenges in characterizing sulfur-containing triazole derivatives?

Answer:

- S-H reactivity: Thiol oxidation during storage requires argon atmosphere and antioxidants (e.g., BHT) .

- Tautomerism: 1,2,4-Triazole-thiol ↔ thione tautomers complicate NMR interpretation; DMSO-d6 stabilizes the thiol form .

- Mass spectrometry artifacts: In-source fragmentation of labile S-alkyl bonds; use softer ionization (APCI vs. ESI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.